5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate
Description
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate is a heterocyclic ester compound featuring a thiazole core substituted with a methyl group at position 5 and a 4-pyridinyl group at position 2. The ester linkage connects this thiazole moiety to a 3,5-dichlorobenzenecarboxylate group.
Properties
IUPAC Name |
(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) 3,5-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)10-2-4-19-5-3-10)22-16(21)11-6-12(17)8-13(18)7-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNGYYLDCXFGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Pyridine Ring Introduction: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated thiazole intermediate in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the thiazole-pyridine intermediate with 3,5-dichlorobenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for the Hantzsch synthesis and large-scale palladium-catalyzed coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the thiazole ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the nitro groups (if present) on the aromatic rings, converting them to amines.
Substitution: The dichlorobenzene moiety can undergo nucleophilic aromatic substitution, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium thiolate (NaSMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural motifs are common in bioactive molecules, making it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where thiazole and pyridine derivatives have shown efficacy.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic and steric properties provided by the thiazole and pyridine rings.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can act as a ligand for metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in the positions of substituents on the pyridine and benzene rings. These variations influence electronic properties, steric interactions, and solubility, which are critical for biological activity and chemical behavior. Below is a detailed comparison with three closely related compounds from the literature:
Table 1: Structural and Physicochemical Comparison of Analogs
| Compound Name | Catalog Number | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number | Substituent Positions (Pyridine/Benzene) |
|---|---|---|---|---|---|
| 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate | 164349 | C₁₆H₁₀Cl₂N₂O₂S | 365.24 | 338398-96-2 | 3-pyridinyl / 3,4-dichloro |
| 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate | 164350 | C₁₆H₁₀Cl₂N₂O₂S | 365.24 | 338398-97-3 | 3-pyridinyl / 3,5-dichloro |
| 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate | 164351 | C₁₆H₁₀Cl₂N₂O₂S | 365.24 | 338399-04-5 | 2-pyridinyl / 2,4-dichloro |
Key Observations
Positional Isomerism of Pyridine Substituents: The target compound features a 4-pyridinyl group, whereas analogs in Table 1 have 2- or 3-pyridinyl substitutions.
Chlorine Substitution Patterns on the Benzene Ring :
- The 3,5-dichloro configuration in the target compound creates a symmetrical substitution pattern, which could enhance crystalline packing stability compared to asymmetrical analogs like the 3,4- or 2,4-dichloro derivatives. Symmetry often correlates with higher melting points and lower solubility in polar solvents .
Biological Implications :
- While direct pharmacological data for these compounds are unavailable, evidence from structurally related pyridine derivatives (e.g., MPEP, a 2-pyridinyl compound with anxiolytic properties) suggests that pyridine position significantly impacts bioactivity. For instance, MPEP’s 2-pyridinyl group contributes to its metabotropic glutamate receptor 5 (mGlu5) antagonism, but 3- or 4-pyridinyl analogs might exhibit altered receptor affinity or selectivity .
Synthetic Accessibility :
- The synthesis of such compounds typically involves coupling thiazole intermediates with substituted pyridines and chlorobenzoic acids. For example, the European Patent Application (EP 4 374 877 A2) outlines methods for synthesizing pyridine-thiazole hybrids via multi-step reactions, though the target compound’s specific pathway remains undocumented in the provided evidence .
Research Findings and Hypotheses
- Physicochemical Stability : The 3,5-dichlorobenzenecarboxylate group in the target compound may confer greater thermal stability compared to analogs with ortho-substituted chlorines (e.g., 2,4-dichloro), as meta/para substitutions reduce steric strain.
- Solubility Profile : The 4-pyridinyl group’s lone pair orientation could enhance aqueous solubility relative to 2- or 3-pyridinyl isomers, though this requires experimental validation.
- Receptor Interaction Potential: By analogy to MPEP , the target compound’s pyridine-thiazole scaffold might interact with glutamate receptors or similar targets, but its efficacy would depend on substituent positioning and electronic effects.
Biological Activity
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the mechanisms underlying its effects based on diverse research findings.
- Molecular Formula : C16H10Cl2N2O2S
- Molecular Weight : 365.23 g/mol
- CAS Number : 338398-97-3
- Physical State : Solid
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with dichlorobenzoic acid under specific conditions to yield the final product. The detailed synthetic route often includes steps such as esterification and cyclization.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various thiazolopyridine derivatives, it was found that certain derivatives, including this compound, showed potent inhibitory effects against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 0.21 µM .
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | Moderate |
| Candida spp. | Moderate |
Cytotoxicity
In vitro studies assessing cytotoxicity on human cell lines (e.g., HaCat and Balb/c 3T3) using the MTT assay revealed promising results for certain derivatives of thiazolopyridine . The compound demonstrated selective cytotoxic effects, indicating its potential as an anticancer agent.
Molecular docking studies have elucidated the binding interactions of this compound with key bacterial targets such as MurD and DNA gyrase. The compound forms critical hydrogen bonds with amino acid residues at the active sites of these enzymes, which are essential for bacterial cell wall synthesis and DNA replication . This interaction suggests a dual mechanism where it disrupts both cell wall integrity and DNA replication.
Case Studies
- Antifungal Activity : A derivative of this compound exhibited antifungal activity against various strains of Candida, showing significant inhibition zones compared to control groups . The study highlighted its selective action against specific pathogens.
- Cytotoxic Evaluation : In a comparative analysis of thiazolopyridine derivatives, one variant demonstrated superior cytotoxicity against cancer cell lines while maintaining lower toxicity towards normal cells . This selectivity underscores its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
